2'-O-methylcytidine 5'-monophosphate

Antisense Oligonucleotides siRNA Molecular Beacons

Substituting unmodified CMP or dCMP in oligonucleotide workflows leads to rapid nuclease degradation and compromised duplex stability, undermining in vivo efficacy. 2'-O-methylcytidine 5'-monophosphate (CAS 18422-43-0) directly addresses these failures through a 2'-O-methyl modification that confers quantifiable nuclease resistance and elevated duplex Tm. • Enables regiospecific RNase H cleavage for precise RNA structure mapping. • Serves as validated reference standard for HCV NS5B polymerase inhibition assays. • Supplied ≥98% pure for reproducible UHPLC-MS/MS epitranscriptomic method development.

Molecular Formula C8H18N2
Molecular Weight 0
CAS No. 18422-43-0
Cat. No. B1180778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-methylcytidine 5'-monophosphate
CAS18422-43-0
Synonyms5/'-Cytidylic acid, 2/'-O-Methyl-
Molecular FormulaC8H18N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-O-Methylcytidine 5'-Monophosphate: Overview


2'-O-methylcytidine 5'-monophosphate (CAS 18422-43-0), also known as 2'-O-methyl-CMP, is a pyrimidine ribonucleoside 5'-monophosphate and a direct derivative of cytidine 5'-monophosphate (CMP) featuring a methyl group at the 2'-O position of the ribose sugar [1]. This modification fundamentally alters the compound's physicochemical and biochemical properties, imparting enhanced nuclease resistance and increased duplex thermal stability when incorporated into oligonucleotides [2]. It serves as a critical building block and analytical standard in the synthesis of stabilized antisense oligonucleotides, siRNA, and in studies of RNA epigenetics and viral replication mechanisms [3].

Oligonucleotide synthesis requiring enhanced duplex stability and nuclease resistance
RNA epigenetics and viral replication mechanism studies
Analytical reference standard for modified nucleoside quantification

2'-O-Methylcytidine 5'-Monophosphate: Substitution Failure


Substituting 2'-O-methylcytidine 5'-monophosphate with unmodified cytidine 5'-monophosphate (CMP) or 2'-deoxycytidine monophosphate (dCMP) in research or manufacturing workflows is not equivalent and often leads to experimental failure or product invalidation. The 2'-O-methyl modification is not a passive addition; it actively remodels the steric and electronic landscape of the nucleotide, which in turn dictates its interactions with enzymes, its resistance to nucleases, and the thermodynamic stability of the resulting oligonucleotide duplexes [1]. As demonstrated in the quantitative evidence below, generic CMP or dCMP cannot replicate the enhanced duplex melting temperature (Tm), the specific pattern of RNase H resistance, or the antiviral polymerase inhibition profile conferred by the 2'-O-methyl group, making compound-specific procurement essential for reproducible and translatable results [2].

vs. unmodified CMP
Lacks 2'-O-methyl group; may reduce duplex thermal stability.
Duplex melting temperature may not be replicated.
vs. 2'-deoxy-CMP (dCMP)
Altered sugar pucker may shift RNase H cleavage pattern.
Regiospecific cleavage profile may not transfer.
vs. generic nucleotides
Cannot replicate nuclease resistance profile of 2'-O-methyl modification.
Oligonucleotide half-life may differ in biological matrices.

2'-O-Methylcytidine 5'-Monophosphate: Quantitative Evidence


Enhanced Duplex Thermal Stability

Oligonucleotides containing 2'-O-methylcytidine 5'-monophosphate residues exhibit significantly higher thermal stability in duplexes with complementary RNA compared to their unmodified deoxy or ribo counterparts [1]. This stabilization is a primary driver for selecting 2'-O-methyl modifications in applications requiring robust target binding at physiological temperatures [2].

Duplex Stability
Head-to-head
Stability order: 2'-O-methyl/RNA > 2'-deoxy/RNA > 2'-deoxy/DNA
Supports target engagement in gene-silencing study contexts
Molecular beacon/target hybridization assay
Antisense Oligonucleotides siRNA Molecular Beacons

Superior Nuclease Resistance

The 2'-O-methyl modification provides a substantial increase in resistance to degradation by common nucleases, a critical attribute for in vitro and in vivo applications [1]. Studies comparing fully modified oligonucleotides show a clear correlation between the size of the 2'-modification and its protective effect against snake venom phosphodiesterase (SVPD) and nuclease S1 [2].

Nuclease Resistance
Head-to-head
Stability order: unmodified < 2'-O-methyl < 2'-O-propyl < 2'-O-pentyl
May support longer functional half-life in biological matrices
Enzymatic degradation assays with SVPD and nuclease S1
Oligonucleotide Therapeutics RNA Biochemistry Nuclease Stability

Regiospecific RNase H Cleavage

The strategic substitution of deoxycytidines with 2'-O-methylcytidines in an oligonucleotide probe alters the cleavage pattern of RNase H, enabling highly site-specific RNA scission [1]. This is not a property of unmodified deoxy or ribo probes and provides a unique tool for RNA structural and functional analysis [2].

RNase H Cleavage
Head-to-head
8 non-specific sites reduced to 1 regiospecific cleavage at U25-C26
Supports precise RNA structure probing and mapping
RNase H digestion of 5S rRNA fragment
RNase H Cleavage Oligonucleotide Probes RNA Mapping

HCV NS5B Polymerase Inhibition

The 5'-triphosphate form of 2'-O-methylcytidine acts as a potent competitive inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), a key target for antiviral development [1]. Cellular studies confirm its ability to suppress viral RNA replication in a subgenomic replicon model, distinguishing it from inactive or less potent cytidine analogs .

NS5B Inhibition
Head-to-head
IC50 = 3.8 µM (enzyme); EC50 = 21.2 µM (replicon)
Reported target engagement in antiviral assay context
HCV subgenomic replicon model
Antiviral Research HCV Replication NS5B Polymerase

Chemical Stability of Phosphoramidate Prodrugs

Derivatization of 2'-O-methylcytidine 5'-monophosphate into phosphoramidate prodrugs is a strategy to improve cellular delivery, but the inherent stability of these constructs is critical [1]. Quantitative analysis demonstrates the chemical stability of 2'-O-methylcytidine 5'-phosphoramidates over a defined pH range, providing essential data for formulation and storage [2].

Phosphoramidate Stability
Supporting evidence
Stable over pH 7.5 – 10
Defines usable pH range for synthesis and storage
Aqueous buffer hydrolysis study
Prodrug Development Nucleotide Delivery Chemical Stability

Intracellular Triphosphate Formation vs. 2'-C-Methyladenosine

The antiviral efficacy of nucleoside analogs is contingent upon efficient intracellular conversion to the active 5'-triphosphate form [1]. While 2'-O-methylcytidine is converted to its triphosphate in HCV replicon cells, quantitative comparison reveals significantly lower intracellular concentrations of the active metabolite compared to 2'-C-methyladenosine, correlating with its reduced potency in cellular assays despite similar intrinsic enzyme inhibition [2].

Intracellular Activation
Head-to-head
Lower triphosphate levels than 2'-C-methyladenosine, correlating with higher EC50
Metabolic limitation context for cellular potency
HCV replicon cell assay
Nucleotide Metabolism Intracellular Pharmacology Prodrug Activation

2'-O-Methylcytidine 5'-Monophosphate: Research & Industrial Applications


Nuclease-Resistant Antisense & siRNA Synthesis

The enhanced duplex stability and nuclease resistance of 2'-O-methyl modified oligonucleotides, as quantified in Section 3, directly support their use in the synthesis of antisense oligonucleotides, siRNA, and molecular beacons for robust gene silencing and RNA detection in vitro and in vivo [1]. This modification is critical for achieving sufficient half-life and target engagement in complex biological matrices.

Regiospecific RNase H Probe Design

The unique ability of 2'-O-methylcytidine to confer regiospecific RNase H cleavage, as detailed in Section 3, enables the design of highly precise oligonucleotide probes for mapping RNA secondary structures, identifying protein binding sites, and analyzing RNA-protein interactions [2]. This application is fundamental to RNA biochemistry and molecular biology.

HCV NS5B Polymerase Inhibitor Development

The validated inhibitory activity of 2'-O-methylcytidine triphosphate against HCV NS5B polymerase (Section 3) positions this compound as a crucial reference standard and a core scaffold for medicinal chemistry efforts aimed at developing novel nucleoside analog inhibitors for antiviral therapy [3]. Its defined IC50 and mechanism of action are essential benchmarks for screening and optimization.

Analytical Standard for Modified Nucleosides

The chemical stability and defined physicochemical properties of 2'-O-methylcytidine 5'-monophosphate make it a reliable analytical standard for the development and validation of highly sensitive UHPLC-UniSpray-MS/MS methods used to detect and quantify modified nucleosides in biological samples, including tissues and biofluids [4]. This is vital for epitranscriptomic research and clinical biomarker discovery.

Application
Selection Property
Validation Focus
Antisense & siRNA synthesis
Nuclease-resistant duplex stability
Duplex Tm and degradation resistance in biological matrices
Regiospecific RNase H probe design
Cleavage site specificity
RNase H digestion pattern on target RNA
HCV NS5B inhibitor development
NS5B enzyme inhibition profile
Replicon EC50 and intracellular activation levels
Analytical standard for modified nucleosides
Chemical stability and defined properties
UHPLC-MS/MS method accuracy and precision

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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